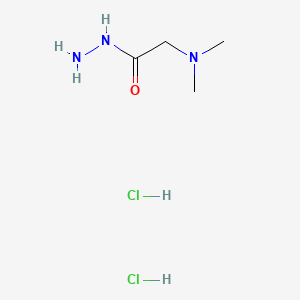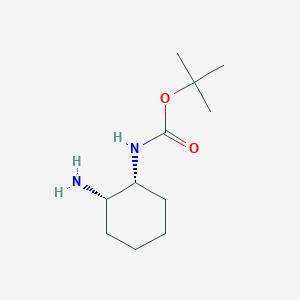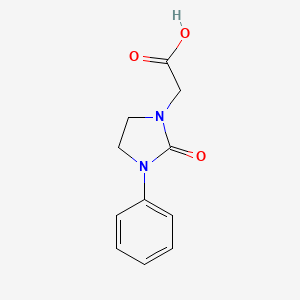
N,N-ジメチルグリシンヒドラジド二塩酸塩
概要
説明
“N,N-Dimethylglycine Hydrazide Dihydrochloride” is a derivative of the amino acid glycine . It is used as a reagent for aldehydes and ketones .
Synthesis Analysis
The synthesis of “N,N-Dimethylglycine Hydrazide Dihydrochloride” involves the reaction of N,N-dimethylglycine ethyl ester and hydrazine hydrate in absolute alcohol .Molecular Structure Analysis
The molecular formula of “N,N-Dimethylglycine Hydrazide Dihydrochloride” is C4H11N3O.2HCl . The molecular weight is 190.07 .Physical and Chemical Properties Analysis
“N,N-Dimethylglycine Hydrazide Dihydrochloride” appears as crystals from alcohol . It has a melting point of 214.5°C . The percent composition is C 25.28%, H 6.89%, N 22.11%, O 8.42%, Cl 37.31% .科学的研究の応用
家禽飼料における飼料添加物
N,N-ジメチルグリシン(DMG)は、自然界に存在する有機化合物であり、ブロイラー飼料における飼料添加物として使用した場合の耐容性、安全性、および生物蓄積について評価されてきました . ブロイラーにおいて、1 g Na-DMG/kg の DMG は、DMG が消費部分に蓄積されることなく、飼料効率を改善することが判明しました .
免疫応答の強化
研究により、DMG は実験動物やヒトの免疫応答に肯定的な影響を与える可能性があることが判明しました . このため、DMG は免疫システムを強化することを目的とした治療法における潜在的な候補となります。
パフォーマンス向上剤
DMG は、アスリートや高齢者の身体的および精神的なパフォーマンスを向上させることが判明しています . このことから、DMG は身体的および認知的能力を高めるサプリメントに使用できる可能性があります。
心血管機能の強化
DMG は、臨床患者における心血管機能を強化することが判明しています . このことから、DMG は心血管疾患の治療における潜在的な用途が考えられます。
Safety and Hazards
“N,N-Dimethylglycine Hydrazide Dihydrochloride” is classified as a combustible solid . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought . It should not be released into the environment .
Relevant Papers The preparation of “N,N-Dimethylglycine Hydrazide Dihydrochloride” from N,N-dimethylglycine ethyl ester and hydrazine hydrate in absolute alcohol is described in a paper by Viscontini and Meier .
作用機序
Target of Action
The primary target of N,N-Dimethylglycine Hydrazide Dihydrochloride is the enzyme Monomeric sarcosine oxidase, which is found in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, a natural amino acid found in muscles and other body tissues .
Mode of Action
The exact mode of action of N,N-Dimethylglycine Hydrazide Dihydrochloride It is believed to interact with its target, monomeric sarcosine oxidase, influencing the enzyme’s activity
Biochemical Pathways
N,N-Dimethylglycine Hydrazide Dihydrochloride: is involved in several biochemical pathways. It plays a role in the metabolism of glycine and serine, as well as betaine metabolism . These pathways are crucial for various biological processes, including protein synthesis and methylation reactions . The compound’s influence on these pathways can have downstream effects on a range of cellular functions.
Result of Action
The molecular and cellular effects of N,N-Dimethylglycine Hydrazide Dihydrochloride ’s action are largely dependent on its interaction with its target enzyme and its role in various biochemical pathways . By influencing the activity of Monomeric sarcosine oxidase and affecting key metabolic pathways, the compound can potentially impact a range of cellular processes.
生化学分析
Biochemical Properties
N,N-Dimethylglycine Hydrazide Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with β-Naphthol via radical amination to form 1-amino-2-naphthol . Additionally, it can interact with 2-Chloro- and 2,2-dichloro-(bromo)vinyl ketones via regioselective heterocyclization to form 3-substituted 1-methyl(5-halo)pyrazoles . These interactions highlight its versatility in biochemical processes.
Cellular Effects
N,N-Dimethylglycine Hydrazide Dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce colon cancer in rats and mice . This indicates its potential impact on cellular proliferation and gene expression related to cancer pathways.
Molecular Mechanism
The molecular mechanism of N,N-Dimethylglycine Hydrazide Dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a substrate for various biochemical reactions, facilitating the formation of different compounds through its interactions with enzymes and other biomolecules . This mechanism underscores its role in modulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethylglycine Hydrazide Dihydrochloride change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be used as a reagent for aldehydes and ketones, indicating its stability in various chemical reactions
Dosage Effects in Animal Models
The effects of N,N-Dimethylglycine Hydrazide Dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to improve the feed:gain ratio in broilers without being accumulated in consumer parts . At higher doses, it can induce toxicity and adverse effects, such as colon cancer in rats and mice . These findings highlight the importance of dosage in determining its safety and efficacy.
Metabolic Pathways
N,N-Dimethylglycine Hydrazide Dihydrochloride is involved in various metabolic pathways. It is produced in the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction . This process highlights its role in the metabolism of amino acids and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of N,N-Dimethylglycine Hydrazide Dihydrochloride within cells and tissues involve various transporters and binding proteins. It is distributed within the body through its interactions with these proteins, affecting its localization and accumulation . Understanding its transport mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
N,N-Dimethylglycine Hydrazide Dihydrochloride’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in various biochemical processes and its overall efficacy in therapeutic applications.
特性
IUPAC Name |
2-(dimethylamino)acetohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.2ClH/c1-7(2)3-4(8)6-5;;/h3,5H2,1-2H3,(H,6,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBXJUMTWCWCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206582 | |
| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-71-3 | |
| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLGLYCINE HYDRAZIDE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4BG8WJDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)







